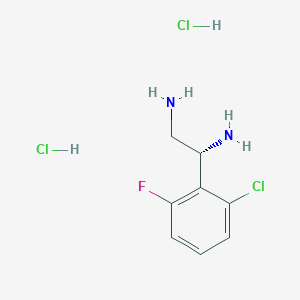
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant interest in various scientific fields due to its unique structural properties This compound contains a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with ethyl chloroformate to form the corresponding carbamate intermediate.
Reduction: The carbamate intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine.
Salt Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
- ®-1-(2-Chloro-6-fluorophenyl)ethanamine
- 1-(2-chloro-6-fluorophenyl)ethan-1-ol
Uniqueness
(1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific substitution pattern and chiral center. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C8H12Cl3FN2 |
|---|---|
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
(1R)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1 |
Clé InChI |
IRUIKGHUYQYIOP-KLXURFKVSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)[C@H](CN)N)F.Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(CN)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

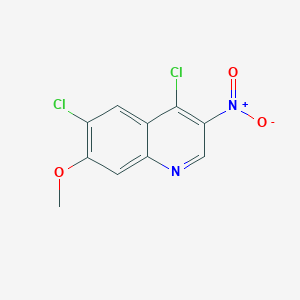
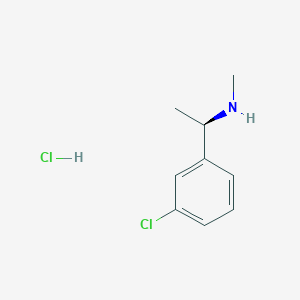

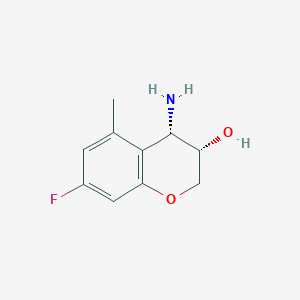

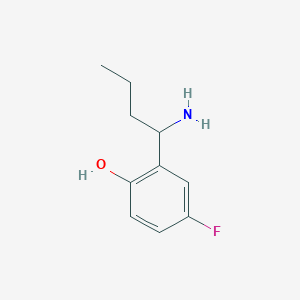
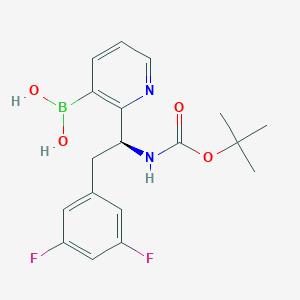
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
